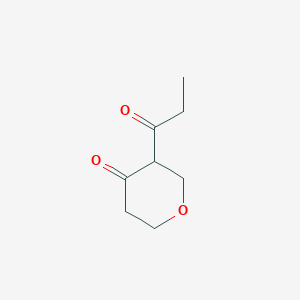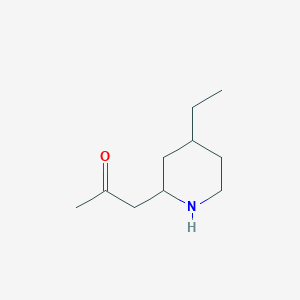
1-(4-Ethylpiperidin-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylpiperidin-2-yl)propan-2-one is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, starting with 4-ethylpiperidine, the compound can be synthesized by reacting it with propan-2-one under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Piperidine derivatives with different substituents
Aplicaciones Científicas De Investigación
1-(4-Ethylpiperidin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylpiperidin-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(4-Methylpiperidin-2-yl)propan-2-one
- 1-(4-Phenylpiperidin-2-yl)propan-2-one
- 1-(4-Isopropylpiperidin-2-yl)propan-2-one
Comparison: 1-(4-Ethylpiperidin-2-yl)propan-2-one is unique due to the presence of the ethyl group on the piperidine ring. This structural feature can influence its reactivity and binding properties compared to similar compounds with different substituents. For example, the ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with hydrophobic environments.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(4-ethylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-9-4-5-11-10(7-9)6-8(2)12/h9-11H,3-7H2,1-2H3 |
Clave InChI |
ZPHBQFODJUNXMH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNC(C1)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

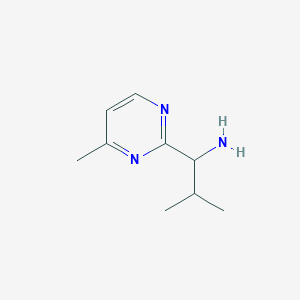
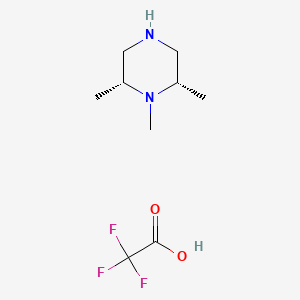
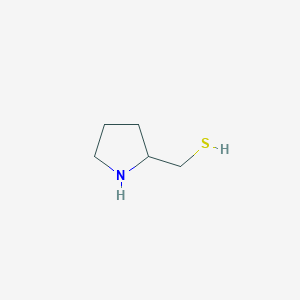
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
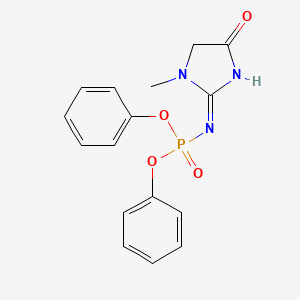

![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
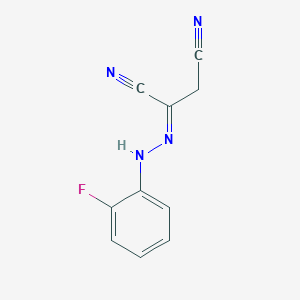
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)


